Anhydroophiobolin A
Overview
Description
Anhydroophiobolin A is a naturally occurring sesterterpenoid compound, known for its potent biological activities. It is a derivative of ophiobolin A and is produced by various species of the genus Bipolaris. This compound has garnered significant attention due to its broad spectrum of biological activities, including antibacterial, antifungal, antitumor, herbicidal, and nematocidal properties .
Scientific Research Applications
Anhydroophiobolin A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the chemical behavior of sesterterpenoids.
Biology: Its potent biological activities make it a valuable tool for studying cellular processes and interactions.
Industry: Its herbicidal properties are explored for agricultural applications to control weed growth.
Mechanism of Action
Target of Action
Anhydroophiobolin A is a potent inhibitor of photosynthesis . It primarily targets the photosynthetic processes in organisms such as chlorella and spinach . Photosynthesis is a crucial biological process that converts light energy into chemical energy, providing the energy necessary for plant growth and development.
Biochemical Pathways
The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting photosynthesis, this compound disrupts the conversion of light energy into chemical energy, affecting the downstream processes that rely on this energy, such as plant growth and development.
Result of Action
The primary result of this compound’s action is the inhibition of photosynthesis . This leads to a decrease in the production of chemical energy, which can affect the growth and development of the organism. In some cases, it can cause symptoms such as brown spots in plants .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as light intensity and temperature could potentially influence the efficacy of this compound’s photosynthesis-inhibiting action.
Safety and Hazards
Future Directions
While Anhydroophiobolin A has shown promising antibacterial, antifungal, antitumor, herbicidal, and nematocidal activities, more research is needed to fully understand its potential applications . Its potent inhibition of photosynthesis suggests potential uses in agricultural and environmental applications .
Biochemical Analysis
Biochemical Properties
Anhydroophiobolin A is a potent inhibitor of photosynthesis, with IC50s of 77 and 14 mM in the photosynthesis of chlorella and spinach, respectively . It is an analog of Ophiobolin A
Cellular Effects
This compound has been found to be cytotoxic to HepG2 and K562 cancer cells . It induces apoptotic cell death in the L1210 cell line . It also inhibits calmodulin-activated cyclic nucleotide phosphodiesterase through interaction with the ε-amino lysine group of calmodulin and the aldehyde function of this compound .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that it is a potent inhibitor of photosynthesis
Transport and Distribution
It is known that the intermediate ophiobolin C and final product ophiobolin K could be transported into a space between the cell wall and membrane by OblD Au to avoid inhibiting cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroophiobolin A can be synthesized through the dehydration of ophiobolin A. The process involves heating ophiobolin A in a mixture of dimethyl sulfoxide and water, which results in the formation of this compound . The reaction conditions typically include a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the fermentation of Bipolaris species. The fermentation broth is then extracted and purified to isolate this compound. This method leverages the natural biosynthetic pathways of the fungi to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Anhydroophiobolin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities .
Comparison with Similar Compounds
Ophiobolin A: The parent compound from which anhydroophiobolin A is derived.
6-epiophiobolin A: An epimer of ophiobolin A with similar biological activities.
Anhydro-6-epiophiobolin A: Another derivative with unique properties
Uniqueness: this compound is unique due to its broad spectrum of biological activities and its potent inhibition of photosynthesis. Its structural modifications compared to ophiobolin A and its derivatives result in distinct biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(1'R,2S,3S,3'S,5R,7'S,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23+,24+,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYSLOGZXCWLSL-CWPAWFJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anhydroophiobolin A and what is its origin?
A1: this compound is a phytotoxic sesterterpenoid produced by certain fungal species, notably those belonging to the Bipolaris and Helminthosporium genera. [, , , ] These fungi are often pathogenic to various plants, including economically important crops like rice and grasses. [, , , ]
Q2: How does this compound impact plants?
A2: this compound exhibits non-selective phytotoxicity, affecting both host and non-host plant species. [] Its primary mode of action is the inhibition of root elongation, ultimately hindering plant growth and development. [, ] One study found this compound to be the primary phytotoxin produced by Bipolaris setariae NY1 strain. [, ]
Q3: Are there other ophiobolins produced by these fungi, and do they share similar effects?
A3: Yes, fungi like Bipolaris oryzae and Helminthosporium gramineum produce a range of ophiobolins, including Ophiobolin A, 6-epiophiobolin A, 6-epithis compound, and Ophiobolin B. [, , ] These compounds also demonstrate phytotoxic effects, with varying levels of potency. [, ] For instance, Ophiobolin A is generally more toxic than this compound. []
Q4: Is there any structural difference between this compound and other related ophiobolins that might explain the difference in their activity?
A4: Yes, the structure of this compound differs from some other ophiobolins due to dehydration at the 3,4 position. [, ] For instance, while this compound is a 3,4-dehydrated derivative of Ophiobolin A, the compound 6-epithis compound is a 3,4-dehydrated derivative of 6-epiophiobolin A. [, ] Interestingly, a study found that A-series ophiobolins, excluding 3-anhydroophiobolin A, showed stronger phytotoxic activity compared to 3-anhydroophiobolin A, Ophiobolin B, and Ophiobolin I. [] This suggests that the presence of the 3-hydroxy group might play a role in the phytotoxicity of these compounds.
Q5: Has there been any research on the microbial metabolism of this compound?
A6: Yes, research has shown that microorganisms can metabolize ophiobolins. For instance, Polyangium cellulosum transforms Ophiobolin A into new metabolites. [] This finding highlights the possibility of discovering novel bioactive compounds through microbial transformation of existing ophiobolins.
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